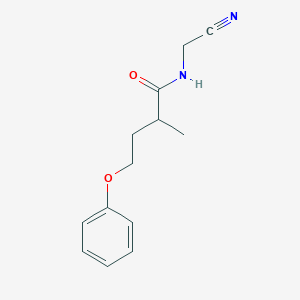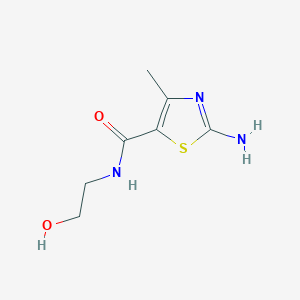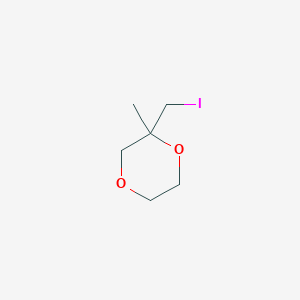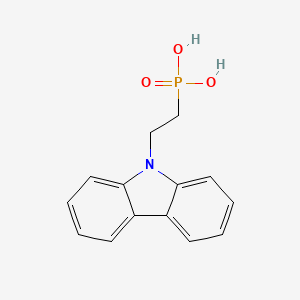
2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide” is a chemical compound with the molecular formula C14H15NO2 . It is a derivative of furan, a heterocyclic compound .
Synthesis Analysis
The synthesis of furan-carboxamide derivatives, which includes “2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide”, can be achieved under microwave-assisted conditions . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .Molecular Structure Analysis
The molecular structure of “2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide” can be analyzed using various methods such as 2D or 3D molecular modeling .Chemical Reactions Analysis
Furan-carboxamide derivatives, including “2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide”, have been found to be potent inhibitors of the influenza A H5N1 virus . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide, focusing on six unique applications:
Antibacterial Agents
2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide has shown potential as an antibacterial agent. Furan derivatives, in general, are known for their ability to inhibit the growth of various bacterial strains. This compound can be synthesized to target both gram-positive and gram-negative bacteria, making it a versatile candidate in the development of new antibacterial drugs .
Antifungal Applications
This compound also exhibits antifungal properties. It can be used to develop treatments for fungal infections, which are increasingly becoming resistant to existing antifungal medications. The furan ring in its structure is crucial for its antifungal activity, providing a basis for further research into its efficacy against different fungal pathogens .
Anti-inflammatory Agents
Research indicates that 2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide can be utilized in the development of anti-inflammatory drugs. Its structure allows it to interact with various biological pathways that mediate inflammation, potentially leading to new treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .
Anticancer Research
The compound has been investigated for its anticancer properties. Furan derivatives are known to interfere with cancer cell proliferation and induce apoptosis (programmed cell death). This makes 2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide a promising candidate for the development of novel anticancer therapies .
Neuroprotective Agents
There is growing interest in the neuroprotective effects of furan derivatives. 2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide may help protect neurons from damage caused by oxidative stress and neuroinflammation. This application is particularly relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antioxidant Properties
The compound has potential antioxidant properties, which can be harnessed to combat oxidative stress in various biological systems. Antioxidants are crucial in preventing cellular damage caused by free radicals, and this compound could be developed into supplements or drugs to enhance antioxidant defenses .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-4-6-12(7-5-9)15-14(16)13-8-10(2)17-11(13)3/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVYTCFLWZHTGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(OC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(4-methylphenyl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2718022.png)



![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2718028.png)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2718029.png)
![3-Methyl-5-[[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B2718031.png)


![ethyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carboxamido)propanoate](/img/structure/B2718034.png)

![2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium; tetrafluoroboranuide](/img/structure/B2718038.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2718043.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperazine](/img/structure/B2718044.png)